molecular formula C8H8Cl2F2N2O B2451204 3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride CAS No. 1909305-86-7

3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride

Cat. No.: B2451204
CAS No.: 1909305-86-7
M. Wt: 257.06
InChI Key: IWDPSGUIUOPRBH-UHFFFAOYSA-N
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Description

3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C8H8Cl2F2N2O. It is known for its unique chemical structure, which includes a chloro group, a difluoromethoxy group, and a carboximidamide group. This compound is used in various scientific research applications due to its distinctive properties.

Properties

IUPAC Name

3-chloro-4-(difluoromethoxy)benzenecarboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2N2O.ClH/c9-5-3-4(7(12)13)1-2-6(5)14-8(10)11;/h1-3,8H,(H3,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDPSGUIUOPRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)Cl)OC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride typically involves multiple steps. One common method starts with the chlorination of 4-(difluoromethoxy)benzene to introduce the chloro group. This is followed by the introduction of the carboximidamide group through a series of reactions involving nitration, reduction, and amidation. The final product is then converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Substitution Reactions at the Chloro Substituent

The chloro group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions due to electron-withdrawing effects from adjacent substituents.

Nucleophile Reagents/Conditions Product Reference
AminesNH₃/EtOH, 80°C, 12 hr3-Amino-4-(difluoromethoxy)benzene-1-carboximidamide
AlkoxidesNaOMe/DMF, 100°C, 6 hr3-Methoxy-4-(difluoromethoxy)benzene-1-carboximidamide
ThiolsKSH/DMSO, 120°C, 8 hr3-Mercapto-4-(difluoromethoxy)benzene-1-carboximidamide

Key findings:

  • Reaction rates depend on the electron-withdrawing nature of the difluoromethoxy group, which activates the aromatic ring for NAS.

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states.

Nucleophilic Addition to the Carboximidamide Group

The carboximidamide moiety (C=NH) participates in nucleophilic additions, forming stable intermediates.

Reagent Conditions Product Reference
Grignard (RMgX)THF, −78°C → RT, 2 hrN-Alkyl-3-chloro-4-(difluoromethoxy)benzamide
NaBH₄MeOH, 0°C, 1 hr3-Chloro-4-(difluoromethoxy)benzene-1-carboxamidine

Mechanistic insight:

  • Grignard reagents attack the electrophilic carbon in the C=NH group, followed by protonation to yield secondary amines.

  • Borohydride reduction selectively converts the imidamide to amidine without affecting other functionalities.

Acid-Base Reactions

The imidamide group exhibits basicity due to lone pairs on the nitrogen atoms.

Condition Behavior Application Reference
HCl (aq)Protonation at imidamide nitrogenSalt formation for improved solubility
NaOH (aq)Deprotonation at high pH (>10)Intermediate in coupling reactions

Alkylation and Acylation

The amino group in the carboximidamide undergoes alkylation and acylation.

Reagent Product Conditions Reference
CH₃IN-Methyl-3-chloro-4-(difluoromethoxy)benzimidamideK₂CO₃/acetone, 60°C, 4 hr
Ac₂ON-Acetyl-3-chloro-4-(difluoromethoxy)benzimidamidePyridine, RT, 12 hr

Coupling Reactions

Palladium-catalyzed cross-couplings enable aryl functionalization.

Reaction Type Catalyst Substrate Product Reference
Suzuki-MiyauraPd(PPh₃)₄Arylboronic acidBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃AminesN-Arylated carboximidamides

Optimization notes:

  • Coupling efficiency depends on the electronic effects of the difluoromethoxy group, which moderately deactivates the ring.

Stability and Hydrolysis

The compound hydrolyzes under harsh conditions:

Condition Product Kinetics Reference
6M HCl, reflux3-Chloro-4-(difluoromethoxy)benzoic acidComplete in 24 hr
2M NaOH, 80°C3-Chloro-4-(difluoromethoxy)benzamide50% conversion in 8 hr

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Compound Key Functional Group Reactivity Difference
3-Chloro-4-(trifluoromethoxy)benzimidamideCF₃O instead of CHF₂OFaster NAS due to stronger electron-withdrawing effect
3-Fluoro-4-(difluoromethoxy)benzimidamideF instead of ClReduced substitution reactivity at C3

Data source: Patent analogs in and synthesis studies in.

Mechanistic Insights from Structural Studies

X-ray crystallography of related compounds (e.g., SARS-CoV-2 inhibitor S-217622 ) reveals:

  • The difluoromethoxy group stabilizes π-π interactions with aromatic residues (e.g., His41 in viral proteases).

  • Hydrogen bonding between the imidamide nitrogen and active-site residues (e.g., Glu166) guides regioselective modifications .

Scientific Research Applications

3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(difluoromethoxy)benzene-1-carboxamide
  • 3-Chloro-4-(trifluoromethoxy)benzene-1-carboximidamide
  • 3-Chloro-4-(difluoromethoxy)benzene-1-carboxylic acid

Uniqueness

Compared to similar compounds, 3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in certain research and industrial applications.

Biological Activity

3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride, with the CAS number 1909305-86-7, is a synthetic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C8H8Cl2F2N2O
  • Molecular Weight : 257.06 g/mol
  • Structure : The compound features a chlorinated aromatic ring substituted with a difluoromethoxy group and a carboximidamide moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in critical cellular processes.

Antimicrobial Properties

Recent studies have suggested that this compound exhibits antimicrobial activity against various pathogens. For instance:

  • In vitro studies demonstrated significant inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli.

Antitumor Activity

Preliminary research has shown potential antitumor effects:

  • Cell Line Studies : The compound was tested against human cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties against common bacterial strains.
    • Methodology : Disk diffusion method was employed to assess the inhibition zones.
    • Results : The compound exhibited notable antibacterial activity with inhibition zones ranging from 12 mm to 25 mm depending on the concentration used.
  • Antitumor Activity Assessment :
    • Objective : To investigate the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was performed to measure cell viability.
    • Results : IC50 values were determined, showing effective cytotoxicity at concentrations as low as 10 µM for specific cancer cell lines.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMethod UsedResults
AntimicrobialStaphylococcus aureusDisk diffusionInhibition zone: 20 mm
AntimicrobialEscherichia coliDisk diffusionInhibition zone: 15 mm
AntitumorBreast cancer cell lineMTT assayIC50: 10 µM
AntitumorLung cancer cell lineMTT assayIC50: 15 µM

Q & A

Q. What are the common synthetic routes for 3-chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the difluoromethoxy group may be introduced using halogen exchange with difluoromethylating agents (e.g., Cl → CF₂O via AgF₂ or other fluorinating reagents under anhydrous conditions). The carboximidamide group is typically formed by reacting a nitrile intermediate with ammonia or ammonium chloride in the presence of HCl . Key factors affecting yield include:

  • Temperature control (e.g., avoiding decomposition of the difluoromethoxy group at >100°C).
  • Solvent selection (polar aprotic solvents like N-methylpyrrolidone enhance solubility of intermediates).
  • Stoichiometry of coupling reagents (e.g., 1.5–2.0 equivalents of carbodiimide derivatives for amidation) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are ambiguities resolved?

  • NMR : ¹⁹F NMR is essential to confirm the difluoromethoxy group (δ ~ -80 to -85 ppm for CF₂O). ¹H NMR resolves aromatic protons (split patterns due to chloro and CF₂O substituents).
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ for C₈H₈ClF₂N₂O·HCl).
  • IR : Confirms amidine C=N stretching (~1650 cm⁻¹). Discrepancies in data (e.g., unexpected splitting in ¹H NMR) may arise from tautomerism in the carboximidamide group. Use variable-temperature NMR or computational modeling (DFT) to resolve ambiguities .

Q. How is purity assessed, and what impurities are typically observed?

Purity is determined via HPLC (C18 column, mobile phase: MeCN/H₂O with 0.1% TFA). Common impurities include:

  • Over-oxidation products : Sulfone derivatives if sulfoxide intermediates are unstable .
  • Hydrolysis byproducts : Degradation of the difluoromethoxy group to hydroxyl or carbonyl derivatives under acidic/basic conditions .
  • Unreacted precursors : Residual nitrile or chloro intermediates, detectable via GC-MS .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and stability of this compound?

  • Reaction Pathway Modeling : DFT calculations (e.g., Gaussian or ORCA) predict energetics of intermediates, such as transition states during fluorination or amidine formation.
  • Degradation Prediction : Molecular dynamics simulations identify labile bonds (e.g., the difluoromethoxy group’s susceptibility to hydrolysis) .
  • Tautomer Analysis : Quantum mechanical calculations (QM/MM) model amidine ↔ imidamide equilibria to guide spectral interpretation .

Q. What strategies mitigate instability during storage or biological assays?

  • Lyophilization : Stabilizes the hydrochloride salt form by removing water, preventing hydrolysis .
  • pH Control : Store in buffered solutions (pH 4–6) to avoid amidine deprotonation or CF₂O cleavage.
  • Light Protection : Amber vials prevent photodegradation of the aromatic chloro and difluoromethoxy groups .

Q. How are contradictory bioactivity results resolved when testing this compound as a kinase inhibitor?

Contradictions may arise from:

  • Solubility Variability : Use DMSO stocks standardized to <0.1% in assays to avoid solvent interference.
  • Off-Target Effects : Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular kinase activity).
  • Metabolic Instability : LC-MS/MS monitors compound degradation in cell lysates over time .

Q. What methodologies identify metabolic byproducts in pharmacokinetic studies?

  • In Vitro Incubation : Liver microsomes or hepatocytes + NADPH generate Phase I metabolites.
  • High-Resolution Mass Spectrometry : Metabolite ID via isotopic patterns and fragmentation (e.g., loss of CF₂O or HCl).
  • Isotope Labeling : ¹⁸O or ²H labels track hydroxylation or dehalogenation pathways .

Methodological Notes

  • Synthesis Optimization : Refer to coupling conditions in (e.g., 90°C, 12h for carbodiimide-mediated reactions).
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) align with ICH guidelines .
  • Data Reconciliation : Cross-validate NMR/HRMS with synthetic controls to distinguish artifacts from true impurities .

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